Estradiol dienanthate

Übersicht

Beschreibung

Synthesis Analysis

Estradiol is commonly produced with an ester side-chain as endogenous estradiol has very low oral bioavailability on its own (2-10%). First-pass metabolism by the gut and the liver quickly degrades the estradiol molecule before it gets a chance to enter systemic circulation and exert its estrogenic effects . Esterification of estradiol aims to improve absorption and bioavailability after oral administration or to sustain release from depot intramuscular injections through improved lipophilicity .Molecular Structure Analysis

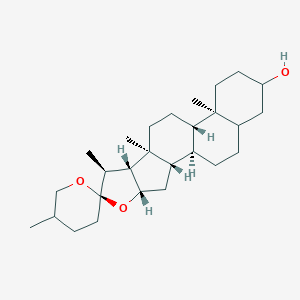

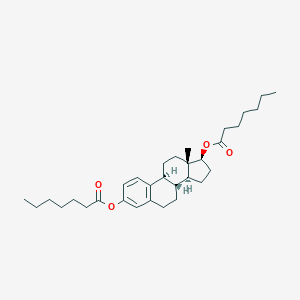

The molecular formula of Estradiol dienanthate is C32H48O4 . It has an average mass of 496.721 Da and a monoisotopic mass of 496.355255 Da .Chemical Reactions Analysis

Estradiol enters target cells freely and interacts with a target cell receptor. When the estrogen receptor has bound its ligand it can enter the nucleus of the target cell, and regulate gene transcription which leads to formation of messenger RNA .Physical And Chemical Properties Analysis

Estradiol dienanthate has a density of 1.1±0.1 g/cm3, a boiling point of 579.6±50.0 °C at 760 mmHg, and a flash point of 280.9±28.5 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 14 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Menopausal Hormone Therapy

EDE, being a long-acting estrogen, was previously used in menopausal hormone therapy for women . It was used in combination with estradiol benzoate (EB), a short-acting estrogen, and testosterone enanthate benzilic acid hydrazone (TEBH), a long-acting androgen/anabolic steroid . This therapy was used in perimenopausal, postmenopausal, hypogonadal, and oophorectomized women .

Lactation Suppression

EDE was also used to suppress lactation in women . The combination of EDE, EB, and TEBH was used for this purpose .

Oral Contraceptives

EDE is an estrogen used in some combined hormonal oral contraceptives . It is a pro-drug ester of Estradiol, a naturally occurring hormone that circulates endogenously within the human body .

Estrogen Replacement Therapy

As a pro-drug of estradiol, EDE has the same downstream effects within the body through binding to the Estrogen Receptor (ER) including ERα and ERβ subtypes . These receptors are located in various tissues including in the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .

Improved Bioavailability

Estradiol is commonly produced with an ester side-chain as endogenous estradiol has very low oral bioavailability on its own . Esterification of estradiol aims to improve absorption and bioavailability after oral administration or to sustain release from depot intramuscular injections through improved lipophilicity .

Potential Use in Selective Estrogen-Receptor Modulators (SERMs)

There is ongoing research into the use of selective estrogen-receptor modulators (SERMs), selective estrogen-receptor downregulators (SERDs), phytoestrogens, and activators of non-genomic estrogen-like signaling (ANGELS) molecules as treatment . As EDE is an estrogen and hence is an agonist of the estrogen receptor, it could potentially be used in these areas .

Wirkmechanismus

Target of Action

Estradiol Dienanthate is a pro-drug ester of Estradiol, a naturally occurring hormone that circulates endogenously within the human body . Estradiol is the most potent form of all mammalian estrogenic steroids and acts as the major female sex hormone . The primary targets of Estradiol Dienanthate are the Estrogen Receptors (ER) , including ERα and ERβ subtypes . These receptors are located in various tissues including in the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .

Mode of Action

Estradiol enters target cells freely (e.g., female organs, breasts, hypothalamus, pituitary) and interacts with a target cell receptor . When the estrogen receptor has bound its ligand, it can enter the nucleus of the target cell, and regulate gene transcription which leads to the formation of messenger RNA .

Biochemical Pathways

The mRNA interacts with ribosomes to produce specific proteins that express the effect of estradiol upon the target cell . Estrogens increase the hepatic synthesis of sex hormone-binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary .

Pharmacokinetics

Estradiol is commonly produced with an ester side-chain as endogenous estradiol has very low oral bioavailability on its own (2-10%) . First-pass metabolism by the gut and the liver quickly degrades the estradiol molecule before it gets a chance to enter systemic circulation and exert its estrogenic effects . Esterification of estradiol aims to improve absorption and bioavailability after oral administration (such as with Estradiol valerate) or to sustain release from depot intramuscular injections (such as with Estradiol Cypionate) through improved lipophilicity . Following absorption, the esters are cleaved, resulting in the release of endogenous estradiol, or 17β-estradiol .

Result of Action

The action of Estradiol Dienanthate leads to a range of effects at the molecular and cellular level. It results in the production of specific proteins that express the effect of estradiol upon the target cell . This can lead to changes in the function and behavior of the cells, influencing processes such as cell growth, differentiation, and proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Estradiol Dienanthate. For instance, endocrine-disrupting chemicals (EDCs) may be etiologically involved in the development and severity of diseases . Dioxins, BPA, Phthalates, and other endocrine disruptors, like DDT, are among the evidence indicating an environmental etiology for endometriosis . Furthermore, environmental estrogens can be categorized into four groups: naturally occurring non-steroidal plant estrogens or phytoestrogens; the steroid estrogens – 17β estradiol and estrone from animal and human sources; the mycotoxins, zearalenone and zearalenol; synthetic compounds with phenolic groups .

Safety and Hazards

In humans, long-term use of estrogens is associated with an increased risk of cancer of the endometrium, breast (male and female), and ovary . In animal studies, long-term administration of estrogens increased the incidence of cancer of the breast, cervix, vagina, uterus, testis, pancreas, and liver . It may damage fertility or the unborn child .

Eigenschaften

IUPAC Name |

[(8R,9S,13S,14S,17S)-3-heptanoyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48O4/c1-4-6-8-10-12-30(33)35-24-15-17-25-23(22-24)14-16-27-26(25)20-21-32(3)28(27)18-19-29(32)36-31(34)13-11-9-7-5-2/h15,17,22,26-29H,4-14,16,18-21H2,1-3H3/t26-,27-,28+,29+,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVAHZPTYWMWNKO-CAHAWPIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)CCCCCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)CCCCCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401024596 | |

| Record name | Estradiol dienanthate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401024596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Estradiol enters target cells freely (e.g., female organs, breasts, hypothalamus, pituitary) and interacts with a target cell receptor. When the estrogen receptor has bound its ligand it can enter the nucleus of the target cell, and regulate gene transcription which leads to formation of messenger RNA. The mRNA interacts with ribosomes to produce specific proteins that express the effect of estradiol upon the target cell. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary. | |

| Record name | Estradiol dienanthate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13955 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Estradiol dienanthate | |

CAS RN |

7732-97-0 | |

| Record name | Estradiol, diheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7732-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estradiol dienanthate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007732970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estradiol dienanthate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13955 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Estradiol dienanthate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401024596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estra-1,3,5(10)-triene-3,17β-diol diheptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRADIOL DIENANTHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65C72P1860 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

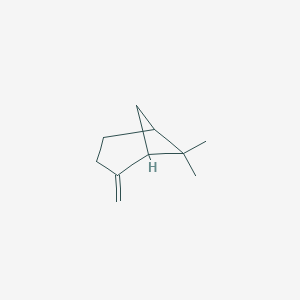

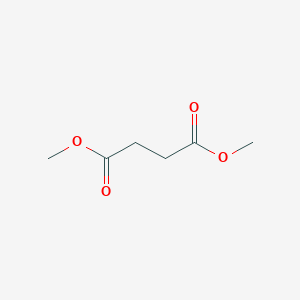

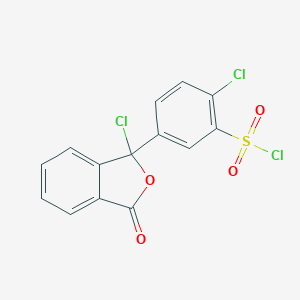

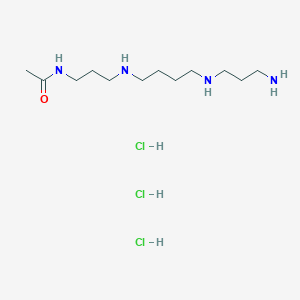

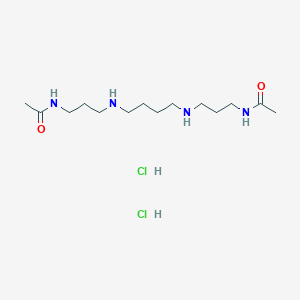

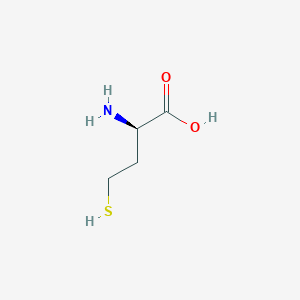

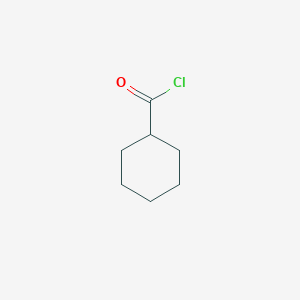

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What analytical methods are commonly used to determine the concentration of Estradiol Dienanthate in pharmaceutical formulations?

A1: High-performance liquid chromatography (HPLC) is a common technique employed to quantify Estradiol Dienanthate in pharmaceutical formulations. One study utilized a multi-step gradient reversed-phase ion-pairing HPLC method to analyze Estradiol Dienanthate in oily solutions []. This method employed a mobile phase consisting of 1-pentane sulfonic acid sodium salt, acetonitrile, and water, and an octadecyl silane column for separation. This method demonstrated high precision, with relative standard deviations (RSD) of less than 0.94% for the assay of Estradiol Dienanthate in commercial formulations [].

Q2: Can you explain the context of using Estradiol Dienanthate in a clinical setting based on the provided research?

A2: The provided research highlights the use of Estradiol Dienanthate in combination with other hormonal medications for lactation suppression []. Specifically, the study investigated the efficacy of a formulation containing Estradiol Dienanthate, Testosterone Enanthate Benzilic Acid Hydrazone, and Estradiol Benzoate in suppressing lactation in postpartum women []. This formulation was administered intramuscularly shortly after delivery and its effectiveness was compared to a control group receiving standard care (breast binding and analgesics) []. The research focused on the clinical observation of breast firmness and response to pressure in both groups over several days postpartum []. This highlights the potential application of Estradiol Dienanthate in managing postpartum lactation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(3-acetamidopropylamino)butyl]acetamide](/img/structure/B30999.png)